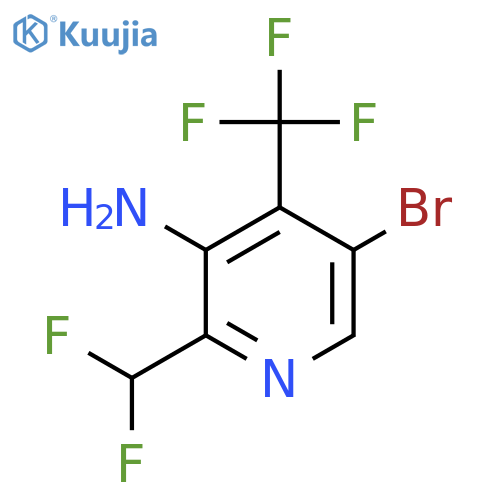Cas no 1804694-93-6 (3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine)

1804694-93-6 structure
商品名:3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
CAS番号:1804694-93-6
MF:C7H4BrF5N2
メガワット:291.0160779953
CID:4811070
3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H4BrF5N2/c8-2-1-15-5(6(9)10)4(14)3(2)7(11,12)13/h1,6H,14H2
- InChIKey: ICSZKHHUFIOARO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(F)F)C(=C1C(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 222
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 38.9
3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069738-1g |
3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1804694-93-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
1804694-93-6 (3-Amino-5-bromo-2-(difluoromethyl)-4-(trifluoromethyl)pyridine) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
